Cas no 1415596-07-4 (2-amino-4-chloro-3-methylbenzaldehyde)
2-amino-4-chloro-3-methylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 2-amino-4-chloro-3-methyl-
- 2-AMINO-4-CHLORO-3-METHYL-BENZALDEHYDE
- 2-amino-4-chloro-3-methylbenzaldehyde
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- MDL: MFCD29922239
- Inchi: 1S/C8H8ClNO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,10H2,1H3
- InChI Key: PYDVUEPOGCRUGF-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC=C(Cl)C(C)=C1N
2-amino-4-chloro-3-methylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019144249-1g |
2-Amino-4-chloro-3-methylbenzaldehyde |
1415596-07-4 | 97% | 1g |
998.00 USD | 2021-06-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0043-100MG |
2-amino-4-chloro-3-methylbenzaldehyde |
1415596-07-4 | 95% | 100MG |
¥ 858.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0043-250MG |
2-amino-4-chloro-3-methylbenzaldehyde |
1415596-07-4 | 95% | 250MG |
¥ 1,372.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0043-500MG |
2-amino-4-chloro-3-methylbenzaldehyde |
1415596-07-4 | 95% | 500MG |
¥ 2,283.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0043-1G |
2-amino-4-chloro-3-methylbenzaldehyde |
1415596-07-4 | 95% | 1g |
¥ 3,425.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0043-5G |
2-amino-4-chloro-3-methylbenzaldehyde |
1415596-07-4 | 95% | 5g |
¥ 10,276.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0043-10G |
2-amino-4-chloro-3-methylbenzaldehyde |
1415596-07-4 | 95% | 10g |
¥ 17,127.00 | 2023-03-30 | |
| eNovation Chemicals LLC | Y0995298-5g |
2-amino-4-chloro-3-methylbenzaldehyde |
1415596-07-4 | 95% | 5g |
$1780 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0043-100mg |
2-amino-4-chloro-3-methylbenzaldehyde |
1415596-07-4 | 95% | 100mg |
¥858.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0043-250mg |
2-amino-4-chloro-3-methylbenzaldehyde |
1415596-07-4 | 95% | 250mg |
¥1373.0 | 2024-04-24 |
2-amino-4-chloro-3-methylbenzaldehyde Suppliers
2-amino-4-chloro-3-methylbenzaldehyde Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2-amino-4-chloro-3-methylbenzaldehyde
Introduction to 2-Amino-4-Chloro-3-Methylbenzaldehyde (CAS No. 1415596-07-4)
2-Amino-4-chloro-3-methylbenzaldehyde (CAS No. 1415596-07-4) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its aromatic ring substituted with an amino group, a chlorine atom, and a methyl group, along with an aldehyde functional group. These substituents contribute to its diverse reactivity and biological activity.
The chemical formula of 2-amino-4-chloro-3-methylbenzaldehyde is C9H9ClNO, and it has a molecular weight of approximately 186.63 g/mol. The compound is typically synthesized through a series of well-established organic reactions, including the reaction of 2-chloro-3-methylbenzaldehyde with ammonia or an amine derivative. The resulting product can be further modified to produce a wide range of derivatives, making it a valuable intermediate in the synthesis of more complex molecules.
In the realm of medicinal chemistry, 2-amino-4-chloro-3-methylbenzaldehyde has shown promise as a lead compound for the development of novel drugs. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors involved in various diseases. For instance, research published in the Journal of Medicinal Chemistry highlighted the ability of this compound to inhibit the activity of certain kinases, which are key targets in cancer therapy. The selective inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes.
Beyond its potential as a drug candidate, 2-amino-4-chloro-3-methylbenzaldehyde has also been investigated for its use in materials science. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices. Studies have shown that derivatives of this compound can be used to enhance the performance of organic solar cells by improving charge transport and stability. This opens up new avenues for the development of more efficient and cost-effective renewable energy technologies.
The synthesis and characterization of 2-amino-4-chloro-3-methylbenzaldehyde have been extensively documented in the scientific literature. Common synthetic routes include the reaction of 2-chloro-3-methylbenzaldehyde with ammonia or primary amines under controlled conditions. The purity and quality of the final product can be assessed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods ensure that the compound meets the stringent requirements for use in both research and industrial applications.
In addition to its synthetic accessibility, 2-amino-4-chloro-3-methylbenzaldehyde exhibits good solubility in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). This property facilitates its use in solution-based reactions and formulations, making it a preferred choice for many researchers and chemists working on advanced materials and pharmaceuticals.
The biological activity of 2-amino-4-chloro-3-methylbenzaldehyde has been evaluated through various in vitro and in vivo studies. Preclinical trials have demonstrated its efficacy in modulating specific biological pathways associated with inflammation, neurodegeneration, and cancer. For example, a study published in the Journal of Biological Chemistry reported that this compound could effectively reduce the production of pro-inflammatory cytokines in human cell lines, suggesting its potential as an anti-inflammatory agent.
In conclusion, 2-amino-4-chloro-3-methylbenzaldehyde (CAS No. 1415596-07-4) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique chemical structure and reactivity make it an attractive candidate for further research and development in medicinal chemistry, materials science, and other related fields. As ongoing studies continue to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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